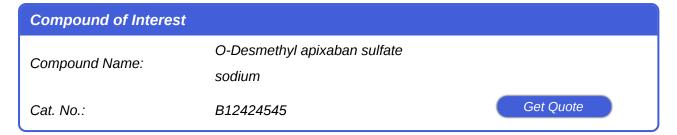


In Vitro Comparison of O-Desmethyl Apixaban Sulfate and Other Apixaban Metabolites

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of **O-Desmethyl apixaban sulfate sodium**, the major circulating metabolite of apixaban in humans, with other apixaban metabolites. The data presented herein is intended to inform research and development activities by providing a clear summary of the pharmacological activity of these compounds based on available experimental data.

Executive Summary

Apixaban is a potent and highly selective direct inhibitor of Factor Xa (FXa). In humans, it undergoes metabolism to form several metabolites. The major circulating metabolite is O-Desmethyl apixaban sulfate. In vitro studies conclusively demonstrate that while apixaban is a highly potent inhibitor of FXa, its metabolites, including the prominent O-Desmethyl apixaban sulfate, are considered pharmacologically inactive. This significant difference in activity underscores the role of the parent compound in the therapeutic efficacy of apixaban.

Comparative In Vitro Activity against Factor Xa

The primary mechanism of action of apixaban is the direct inhibition of Factor Xa, a critical enzyme in the coagulation cascade. The inhibitory potential of apixaban and its major circulating metabolite has been quantified in vitro.



Compound	Туре	Target	Inhibitory Constant (Ki)	Potency vs. Apixaban
Apixaban	Parent Drug	Human Factor Xa	~0.08 nM[1]	-
O-Desmethyl apixaban sulfate sodium	Metabolite	Human Factor Xa	58 μM[2]	>700,000-fold lower

Other primary metabolites identified in vitro, such as O-demethyl apixaban (M2) and hydroxylated derivatives (M4, M7), are also reported to be pharmacologically inactive, though specific Ki values are not prominently available in the literature.[3]

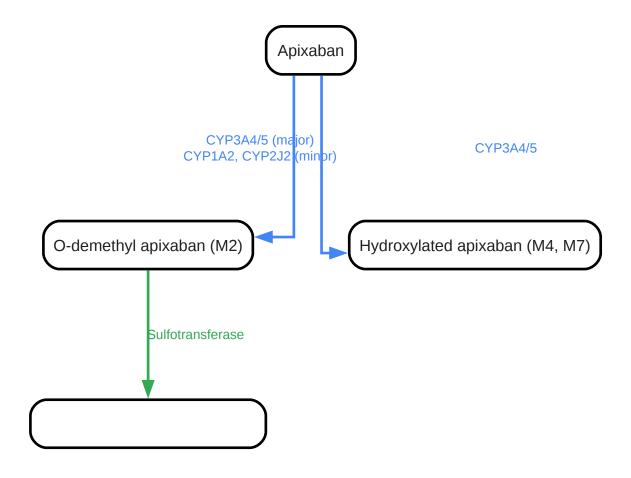
Metabolic Pathways and Experimental Workflows

The metabolism of apixaban and the subsequent analysis of its metabolites are crucial for understanding its pharmacokinetic and pharmacodynamic profile.

Apixaban Metabolism In Vitro

Apixaban is primarily metabolized in the liver. In vitro studies using human liver microsomes have identified the key enzymatic pathways responsible for the formation of its major metabolites.





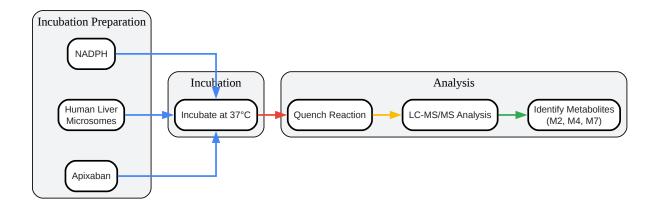
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Apixaban Metabolic Pathway

Experimental Workflow: In Vitro Metabolism Study

The following workflow outlines a typical in vitro experiment to identify the enzymes responsible for apixaban metabolism.





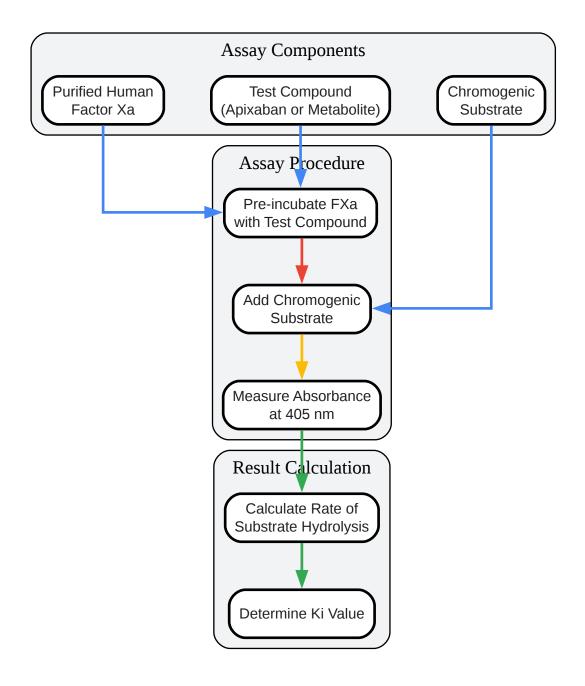
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In Vitro Metabolism Workflow

Experimental Workflow: Factor Xa Inhibition Assay

The inhibitory activity of apixaban and its metabolites on Factor Xa is typically determined using a chromogenic assay.





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Factor Xa Inhibition Assay Workflow

Experimental ProtocolsIn Vitro Metabolism with Human Liver Microsomes

Objective: To identify the metabolites of apixaban formed by hepatic enzymes.

Methodology:



- Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), apixaban (e.g., 1 μM), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
- Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPHgenerating system.
- Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
- Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
- Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

Factor Xa Chromogenic Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of a test compound against purified human Factor Xa.

Methodology:

- Reagent Preparation: All reagents, including purified human Factor Xa, the test compound (apixaban or its metabolites), and a chromogenic substrate specific for Factor Xa, are prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).
- Pre-incubation: A fixed concentration of human Factor Xa is pre-incubated with varying concentrations of the test compound for a set period to allow for binding.
- Substrate Addition: The reaction is initiated by adding the chromogenic substrate.
- Kinetic Measurement: The rate of substrate hydrolysis by the remaining active Factor Xa is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.



Data Analysis: The reaction rates are plotted against the inhibitor concentration. The
inhibitory constant (Ki) is calculated by non-linear least-squares fitting of the data to the
appropriate equation for the mode of inhibition (e.g., competitive inhibition).[3]

Conclusion

The in vitro data robustly supports the conclusion that O-Desmethyl apixaban sulfate, the major circulating human metabolite of apixaban, is pharmacologically inactive as an inhibitor of Factor Xa. Its inhibitory potency is over 700,000 times lower than that of the parent drug, apixaban. Other primary metabolites are also considered to lack significant pharmacological activity. This indicates that the anticoagulant effect of apixaban therapy is attributable to the parent compound itself, simplifying the pharmacodynamic assessment in drug development and clinical practice.

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